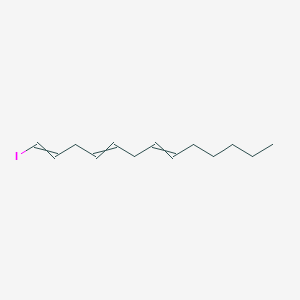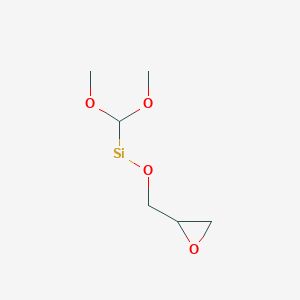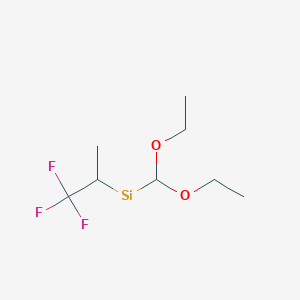
CID 24957595
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane is an organosilicon compound with the molecular formula C8H17F3O2Si. This compound is characterized by the presence of both ethoxy and trifluoropropyl groups attached to a silicon atom. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane typically involves the reaction of diethoxymethylsilane with 1,1,1-trifluoropropan-2-yl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of (Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
化学反応の分析
Types of Reactions
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is utilized in the modification of biomolecules and in the development of novel biocompatible materials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is employed in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism by which (Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane exerts its effects involves the interaction of its functional groups with various molecular targets. The ethoxy groups can participate in hydrolysis reactions, leading to the formation of silanols, which can further condense to form siloxane networks. The trifluoropropyl group imparts unique properties, such as increased hydrophobicity and chemical stability, to the compound.
類似化合物との比較
Similar Compounds
(Dimethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane: Similar in structure but with methoxy groups instead of ethoxy groups.
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane: Another variant with different substituents on the silicon atom.
Uniqueness
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane is unique due to the combination of ethoxy and trifluoropropyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both hydrophobicity and the ability to undergo further chemical modifications.
特性
分子式 |
C8H15F3O2Si |
|---|---|
分子量 |
228.28 g/mol |
InChI |
InChI=1S/C8H15F3O2Si/c1-4-12-7(13-5-2)14-6(3)8(9,10)11/h6-7H,4-5H2,1-3H3 |
InChIキー |
GMMXWPXKSBOKCG-UHFFFAOYSA-N |
正規SMILES |
CCOC(OCC)[Si]C(C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


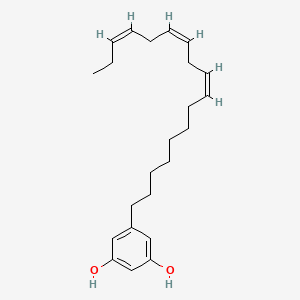
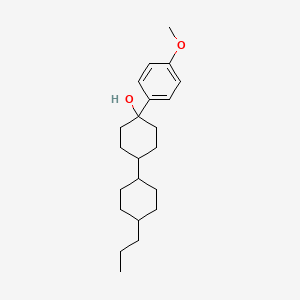
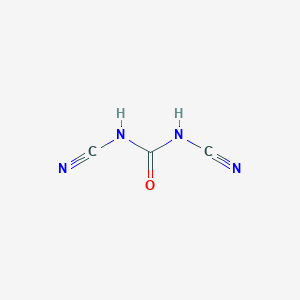
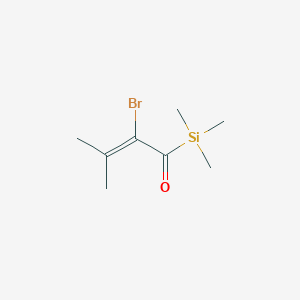
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)

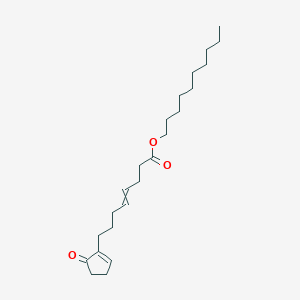
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
